molecular formula C13H15ClO3Se B13920167 Se-DMC

Se-DMC

Cat. No.: B13920167
M. Wt: 333.68 g/mol
InChI Key: KURKEPPKABHBNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selenium Dimethyl Carbonate typically involves the oxidative carbonylation of methanol. This method includes two separated reactions: the synthesis of dimethyl carbonate and the synthesis of methyl nitrite. Dimethyl carbonate is synthesized in the gas phase from carbon monoxide and methyl nitrite over a palladium(II) compound-supported catalyst, generating nitrogen monoxide as a byproduct .

Industrial Production Methods

Industrial production of Selenium Dimethyl Carbonate follows similar synthetic routes but on a larger scale. The process involves the oxidative carbonylation of vaporized methanol with dimethyl oxalate as a byproduct. This method achieves high methanol conversion and dimethyl carbonate selectivity using an isothermal fixed-bed reactor at 130°C .

Chemical Reactions Analysis

Types of Reactions

Selenium Dimethyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated derivatives and other organic compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Selenium Dimethyl Carbonate involves its role as an ambident electrophile. It can undergo nucleophilic substitution reactions, where the leaving group rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in catalytic amounts . This mechanism is crucial for its applications in green chemistry and sustainable synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Selenium Dimethyl Carbonate stands out due to its unique combination of antioxidant, anti-damage, and anti-edema properties. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C13H15ClO3Se

Molecular Weight

333.68 g/mol

IUPAC Name

Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzenecarboselenoate

InChI

InChI=1S/C13H15ClO3Se/c1-13(2)16-7-11(17-13)8-18-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

KURKEPPKABHBNC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C[Se]C(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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